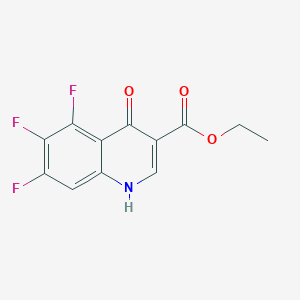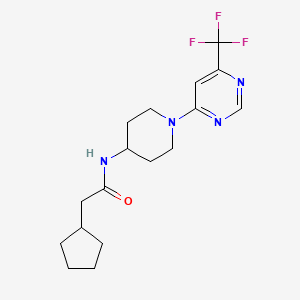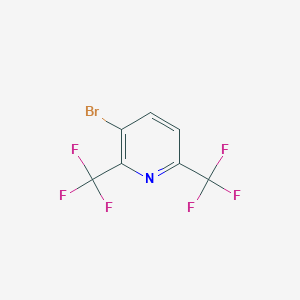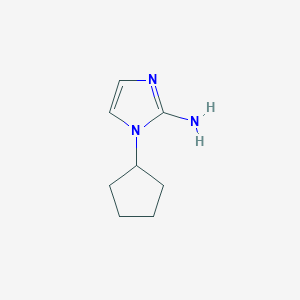
7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione” is a chemical compound with the molecular formula C15H23N5O2 . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione” includes 15 carbon atoms, 23 hydrogen atoms, 5 nitrogen atoms, and 2 oxygen atoms . The average mass is 305.375 Da and the monoisotopic mass is 305.185181 Da .Applications De Recherche Scientifique
Vasodilatory and Antiasthmatic Potential
A study focused on developing xanthene derivatives, including those related to 7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione, for their antiasthmatic activity. The research highlighted the synthesis of various compounds showing significant pulmonary vasodilator activity, with some derivatives displaying noteworthy potency compared to standard medications like Cilostazol. This suggests a promising avenue for developing new anti-asthmatic agents leveraging the vasodilatory capabilities of such compounds (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
Cardiovascular Activity
Further research into the cardiovascular potential of similar compounds was conducted, revealing that certain derivatives exhibit strong prophylactic antiarrhythmic activity and hypotensive effects. This study underscores the therapeutic potential of these compounds in managing cardiovascular diseases, offering a foundation for the development of novel treatments (Chłoń-Rzepa et al., 2004).
Antipsychotic Properties
Another study explored the synthesis of arylpiperazinylalkyl derivatives of 1,3-dimethyl-purine-2,6-dione, revealing that some compounds possess potent ligand affinities for various serotonin and dopamine receptors. This research indicates the potential for these compounds to act as multireceptor agents, possibly offering new avenues for antipsychotic medication development (Chłoń-Rzepa et al., 2016).
Antihistaminic Activity
Compounds synthesized from the 7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione framework have also been evaluated for their antihistaminic activity. Research findings indicate that some derivatives effectively inhibit histamine-induced bronchospasm and passive cutaneous anaphylaxis, positioning them as candidates for antihistaminic drug development (Pascal et al., 1985).
Synthesis and Metal Complex Studies
Research into the synthesis and properties of mixed ligand-metal complexes involving 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione derivatives has been conducted. These studies provide insights into the coordination chemistry of these compounds with metal ions, suggesting potential applications in materials science and catalysis (Shaker, 2011).
Orientations Futures
Piperidine derivatives, including “7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione”, continue to be an area of interest in the pharmaceutical industry . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines , as well as the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Propriétés
IUPAC Name |
7-ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-4-20-11(10-19-8-6-5-7-9-19)16-13-12(20)14(21)18(3)15(22)17(13)2/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYYJCLEODMHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethyl-1,3-dimethyl-8-(piperidylmethyl)-1,3,7-trihydropurine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2873628.png)
![Methyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2873629.png)
![4-(4-fluorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2873631.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone](/img/structure/B2873632.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2873635.png)
![N-(2,5-dimethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2873637.png)



![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenylacetamide](/img/structure/B2873646.png)
